molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B142581 2,3-Dimethylaniline CAS No. 87-59-2

2,3-Dimethylaniline

Cat. No. B142581
CAS RN: 87-59-2
M. Wt: 121.18 g/mol
InChI Key: VVAKEQGKZNKUSU-UHFFFAOYSA-N
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Description

2,3-Dimethylaniline is an organic compound that is a derivative of aniline, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is of interest in various fields of chemistry due to its structural properties and potential applications.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 2,3-dimethylaniline, they do provide insights into related compounds. For instance, an improved synthesis process for 3,5-dimethylaniline is described, which involves steps such as acylation, nitration, hydrolysis/deacetylation, diazotization/deamination, and reduction. This process has been optimized to reduce the total synthesis steps and increase the yield and purity of the final product . Although this is for a different isomer, similar methodologies could potentially be applied to the synthesis of 2,3-dimethylaniline with appropriate modifications.

Molecular Structure Analysis

The molecular structure of 2,3-dimethylanisole, a closely related compound to 2,3-dimethylaniline, has been studied using a combination of gas phase rotational spectroscopy and solid-state X-ray diffraction. These studies have revealed that 2,3-dimethylanisole exists as a single conformer with a planar heavy-atom structure in both the gas phase and solid state. The internal rotations of the methyl groups attached to the phenyl ring have been analyzed, providing estimates of the barriers to methyl internal rotation .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 2,3-dimethylaniline. However, the oxidation of 2,5-dimethylaniline, another isomer, has been studied, resulting in a polymer with characteristics similar to polyaniline. This suggests that the methyl substitutions on the aniline ring can significantly influence the chemical behavior and stability of the resulting polymers .

Physical and Chemical Properties Analysis

The infrared and Raman spectra of 2,3-dimethylaniline have been recorded and analyzed, revealing the presence of intermolecular hydrogen bonding due to the amino group. The molecule exhibits approximate Cs symmetry, and a solid-solid phase transition has been observed between 223 and 123 K. The study of these spectra has led to the assignment of 52 out of 54 possible normal modes in the molecule, including 25 previously unreported modes . This provides a comprehensive understanding of the vibrational properties of 2,3-dimethylaniline, which are crucial for its identification and potential applications in various chemical processes.

Scientific Research Applications

Environmental Pollutant and Carcinogenicity

2,6-Dimethylaniline is recognized as a pervasive environmental pollutant used industrially as a synthetic intermediate. It's found in tobacco smoke and is a major metabolite of lidocaine. While its carcinogenic potential in humans is uncertain, it's classified as a rodent carcinogen. It's known to form hemoglobin adducts in humans, indicating a metabolic activation profile akin to typical arylamine carcinogens. DNA adducts like N-(deoxyguanosin-8-yl)-2,6-dimethylaniline are major adducts formed by 2,6-Dimethylaniline, implying a complex interaction with DNA which could underlie its potential carcinogenicity (Gonçalves, Beland, & Marques, 2001).

Biodegradation Monitoring

The biodegradation of 2,4-Dimethylaniline, a stubborn degradant of the pesticide amitraz and an industrial pollutant, was scrutinized. A species of Pseudomonas isolated from cattle dip tanks metabolized 2,4-dimethylaniline by oxidative deamination, using it as a nitrogen and subsequently a carbon source. The formation of metabolites like 3-methylcatechol was confirmed and monitored by voltammetric monitoring (Brimecombe, Fogel, & Limson, 2006).

Oxidation and Degradation Process

In-depth studies on the degradation of 2,6-Dimethylaniline by the Fenton process revealed the impact of reaction conditions on the removal efficiency. This process showed how different reaction conditions influence the formation of intermediates like 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and others, providing insights into the oxidation pathways of such organic compounds (Masomboon, Ratanatamskul, & Lu, 2009).

Anticorrosive Properties

Research into the synthesis of Poly(2,3-dimethylaniline) (P(2,3-DMA)) using phosphoric acid revealed its structural similarities with polyaniline except for the 2,3-ortho-substitute methyl. P(2,3-DMA) showed better solubility and demonstrated superior anticorrosive properties compared to polyaniline, suggesting its potential in protective coatings or materials (Ma, Huang, & Gan, 2013).

Safety And Hazards

2,3-Dimethylaniline is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective gloves and clothing, and seeking immediate medical attention if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,3-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3
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InChI Key

VVAKEQGKZNKUSU-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)N)C
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Molecular Formula

C8H11N, Array
Record name 2,3-XYLIDINE
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Related CAS

105921-01-5
Record name Benzenamine, 2,3-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID3026304
Record name 2,3-Xylidine
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Molecular Weight

121.18 g/mol
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Physical Description

2,3-xylidine is a dark brown liquid. (NTP, 1992), CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.
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Boiling Point

430 to 432 °F at 760 mmHg (NTP, 1992), 221.5 °C @ 760 mm Hg, 222 °C
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Flash Point

206 °F (NTP, 1992), 206 °F (97 °C) (Closed cup), 96 °C c.c.
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Solubility

1 to 5 mg/mL at 75 °F (NTP, 1992), Sol in alcohol, ether; soluble in carbon tetrachloride, Slightly sol in water, Soluble in oxygenated solvents., Solubility in water, g/100ml at 20 °C: 15
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Density

0.9931 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9931 @ 20 °C, Relative density (water = 1): 0.99
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Vapor Density

Relative vapor density (air = 1): 4.19
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Vapor Pressure

7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 13
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Product Name

2,3-Dimethylaniline

Color/Form

Liquid

CAS RN

87-59-2
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Melting Point

less than 5 °F (NTP, 1992), < -15 °C, 2 °C
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Synthesis routes and methods

Procedure details

Sample preparation for the analysis of MEGX, Xylidine and GX involved addition of an 75 μl internal standard solution (EMGX 5 μg/ml in aqua dest.) and 150 μl aqua dest. to a 150 μl sample. Analysis of the much higher lidocaine concentrations required a 20-fold dilution of the sample in supplemented Williams' E medium. The isolation of lidocaine and its metabolites was performed by extraction. For this, 150 μl sodium carbonate (0.1 M) and 600 μl chloroform were added. After 1 min. vortexing and 4 min. centrifugation at 8000 rpm the aqueous supernatant was removed and 150 μl aqua dest. and 350 μl HCl (0.1 M) were added to the organic phase. The vortexing and centrifugation procedure was repeated and the supernatant removed. A cooled sample storage compartment kept the residues at 4° C. prior to analysis. The mobile phase (0.5 M phosphate buffer, pH 4.5) was pumped at a flow rate of 1.7 ml/min. (Perkin Elmer 250) and pretreated by a Quard-column (Superspher 60 RP 8, length 10 cm, 4 μm particles, Bischoff Chromatography, Germany). An auto sampler (Gilson Sample Injector model 231, France) injected 50 μl aliquots onto a temperature regulated (55° C., Chrompac Column Thermostat, The Netherlands) HPLC column (Superspher 60 RP 8, length 20 cm, i.d. 4.6 mm, 4 μm particles, Bischoff Chromatography, Germany). Detection was at 198 nm (Schoeffel SF 770 UV-spectrophotometer, Germany) and peak areas were calculated with the aid of an Olivetti M250 computer utilizing integration software (Chrompac PCI, version 5.12, The Netherlands). The samples were quantified by comparing the peak area ratio of the component of interest to that of the internal standard. Standard curves were obtained for lidocaine (5-80 μg/ml), MEGX (0.5-16 μg/ml), Xylidine (5-80 μg/ml) and GX (1-32 μg/ml) and showed linearity (r=0.996, n=6). The detection limit was 0.4 μ/ml for GX, 0.3 μg/ml for Xylidine, 0.2 μg/ml for MEGX, 0.4 μg/ml for EMGX and 0.5 μg/ml for lidocaine and the retention times were 2.2 min., 2.4 min., 3.2 min., 4.1 min., and 5.8 min., respectively. Column stabilization time was limited to 20 minutes by washing with a phosphate/acetonitrile/phosphoric acid buffer (50 mM, pH=1.7) and an acetonitrile solution (aqua dest.:ACN=1:1) to remove the chloroform peak.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
internal standard solution
Quantity
75 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylaniline
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylaniline
Reactant of Route 3
Reactant of Route 3
2,3-Dimethylaniline
Reactant of Route 4
2,3-Dimethylaniline
Reactant of Route 5
2,3-Dimethylaniline
Reactant of Route 6
2,3-Dimethylaniline

Citations

For This Compound
918
Citations
Z Li, L Ma, M Gan, W Qiu, D Fu, S Li, Y Bai - Progress in Organic Coatings, 2013 - Elsevier
Poly(2,3-dimethylaniline)–TiO 2 composite (PTC) was prepared by oxidative polymerization of 2,3-dimethylaniline in phosphoric acid medium with ammonium persulphate as oxidant. …
Number of citations: 20 www.sciencedirect.com
H Yin, L Ma, M Gan, Z Li, X Shen, S Xie, J Zhang… - … Science and Technology, 2014 - Elsevier
Poly(2,3-dimethylaniline)/kaolinite nanocomposites (P(2,3-DMA)/K 2 ) were prepared by in situ intercalative polymerization in the presence of organically modified kaolinite, based on …
Number of citations: 16 www.sciencedirect.com
JM Bak, R Gajda, K Wozniak - Crystal Growth & Design, 2015 - ACS Publications
Crystals of 2,2-dimethylbutane (DMB) and 2,3-dimethylaniline (DMA) have been crystallized from liquid under high-pressure in a diamond anvil cell. Single crystals of both compounds …
Number of citations: 1 pubs.acs.org
AR Shukla, CM Pathak, NG Dongre… - Journal of Raman …, 1986 - Wiley Online Library
The infrared spectra of 2,3‐dimethylaniline in different phases have been recorded in the region 4000–100 cm −1 . In the solid phases at 223 and 123 K, however, the spectra were …
C Pizarro, O Suárez-Iglesias, I Medina… - The Journal of …, 2009 - Elsevier
The measurement and correlation of the experimental binary diffusion coefficients of 2,3-dimethylaniline, 2,6-dimethylaniline, 2-methylanisole, 4-methylanisole and 3-nitrotoluene in …
Number of citations: 36 www.sciencedirect.com
MN Tahir, MI Tariq, S Ahmad, M Sarfraz… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C15H14N2O2, the 2,3-dimethylanilinic and benzaldehyde groups are planar, with rms deviations of 0.0101 and 0.0241 Å, respectively, and are oriented at a …
Number of citations: 12 scripts.iucr.org
MV Kulkarni, AA Athawale - Journal of applied polymer science, 2001 - Wiley Online Library
Chemically synthesized polyaniline and its ring substituted derivatives such as poly(o‐toluidine), poly(2,3‐dimethylaniline) and poly(2,5‐dimethylaniline) were utilized as sensors for …
Number of citations: 18 onlinelibrary.wiley.com
L Ma, CQ Huang, MY Gan - Journal of applied polymer science, 2013 - Wiley Online Library
Poly(2,3‐dimethylaniline) (P(2,3‐DMA)) was synthesized chemically by using phosphoric acid (H 3 PO 4 ) as protonic acid. The optimum ratio for n(H 3 PO 4 )/n(2,3‐DMA)/n(APS) was …
Number of citations: 24 onlinelibrary.wiley.com
J Yan, Y Yang, L Ma, M Gan, X Li - Polymer Composites, 2015 - Wiley Online Library
In this study, poly(2,3‐dimethylaniline)/polyaniline (P(2,3‐DMA)/PANI) composite was prepared by in situ polymerization of aniline on the surface of P(2,3‐DMA) particles in hydrochloric …
Number of citations: 9 onlinelibrary.wiley.com
Z Li, L Ma, W Li, M Gan, W Qiu… - Polymers for advanced …, 2013 - Wiley Online Library
Poly(2,3‐dimethylaniline)/nano‐Al 2 O 3 composite (PAC) was synthesized by emulsion polymerization using dodecyl benzene sulfonic acid as emulsifier and dopant. The structure of …
Number of citations: 16 onlinelibrary.wiley.com

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